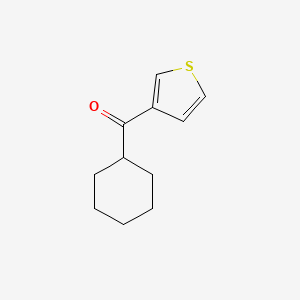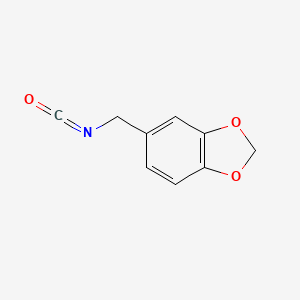
5-(isocyanatomethyl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isocyanate compounds, such as “5-(isocyanatomethyl)-2H-1,3-benzodioxole”, are widely used in the synthesis of polyurethanes (PUs), which are key players in the plastics industry . Here’s a brief overview:
1. Field: Organic Synthesis Isocyanate compounds are used in organic synthesis, particularly in the production of polyurethanes .
2. Application Polyurethanes are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
3. Methods of Application The synthesis of polyurethanes involves the reaction of an isocyanate compound with a polyol (a molecule with multiple hydroxyl groups) in the presence of a catalyst and other additives .
4. Results or Outcomes The properties of the resulting polyurethane can be tailored by choosing different isocyanates and polyols. Polyurethanes are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
1. Field: Coatings Isocyanate compounds are used in the production of coatings that are resistant to abrasion and degradation from ultraviolet light .
2. Application These coatings are particularly desirable in industries that require durable and long-lasting finishes, such as the automotive and aerospace industries .
3. Methods of Application The coatings are typically applied using a spray gun or a roller. The isocyanate compound reacts with a polyol to form a polyurethane coating .
4. Results or Outcomes The resulting coatings are highly resistant to abrasion and UV light, which makes them ideal for outdoor applications. They also have excellent adhesion properties .
5. Field: Adhesives and Sealants Isocyanate compounds are also used in the production of adhesives and sealants .
6. Application These adhesives and sealants are used in a variety of industries, including construction, automotive, and packaging .
7. Methods of Application The isocyanate compound is mixed with a polyol and other additives to form an adhesive or sealant. The mixture is then applied to the surfaces to be bonded .
8. Results or Outcomes The resulting adhesives and sealants have excellent bonding strength and durability. They are also resistant to moisture, chemicals, and temperature changes .
1. Field: Medical Devices Isocyanate compounds are used in the production of medical devices .
2. Application These devices include catheters, surgical drapes, wound dressings, and drug delivery devices .
3. Methods of Application The isocyanate compound is reacted with a polyol to form a polyurethane, which is then molded into the desired shape .
4. Results or Outcomes The resulting medical devices are biocompatible, durable, and flexible .
5. Field: Flooring and Roofing Isocyanate compounds are also used in the production of coatings for flooring and roofing .
6. Application These coatings are used to provide a durable and weather-resistant surface .
7. Methods of Application The coatings are typically applied using a spray gun or a roller. The isocyanate compound reacts with a polyol to form a polyurethane coating .
8. Results or Outcomes The resulting coatings are highly resistant to abrasion, UV light, and weather, which makes them ideal for outdoor applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(isocyanatomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNOJGBBOBVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579769 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isocyanatomethyl)-2H-1,3-benzodioxole | |
CAS RN |
71217-46-4 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

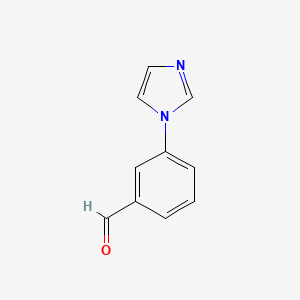
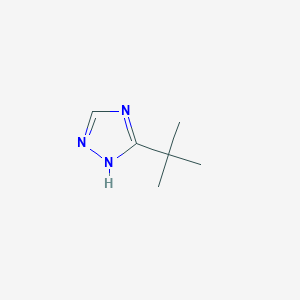
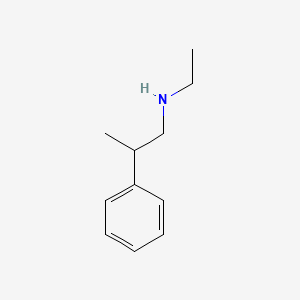
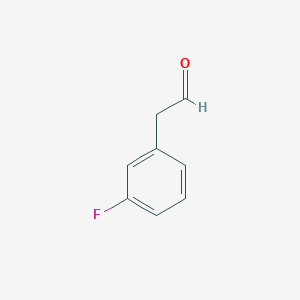
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
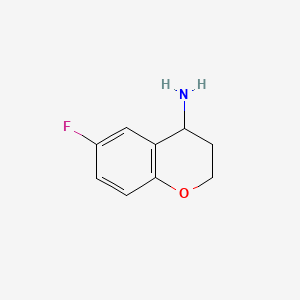

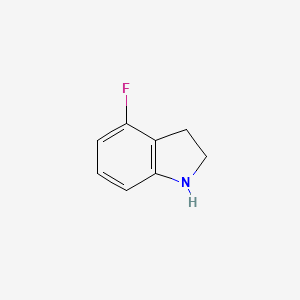


![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
